2-(3-Bromopyridin-2-yl)propanenitrile
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Overview
Description
2-(3-Bromopyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a nitrile group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopyridin-2-yl)propanenitrile typically involves the bromination of pyridine derivatives followed by the introduction of the nitrile group. One common method involves the reaction of 3-bromopyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino derivatives of pyridine.
Scientific Research Applications
2-(3-Bromopyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of bioactive compounds for studying biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine and nitrile groups can interact with biological targets, influencing enzyme activity or receptor binding .
Comparison with Similar Compounds
3-(4-Bromopyridin-2-yl)propanenitrile: Similar structure but with the bromine atom at the 4-position.
2-(4-Bromopyridin-2-yl)propanenitrile: Another isomer with the bromine atom at the 4-position of the pyridine ring.
Uniqueness: 2-(3-Bromopyridin-2-yl)propanenitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different properties and applications compared to its analogs .
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVZFHVAPGXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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